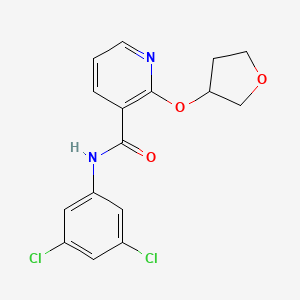

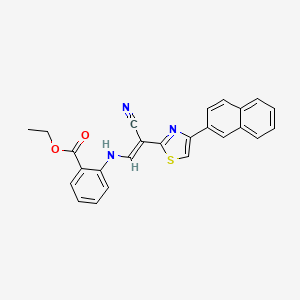

N-(3,5-dichlorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,5-dichlorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound that can be understood by examining the structure and properties of its components. Nicotinic acid, or niacin, is a natural product found in plants and animals, and its derivatives have been explored for various applications, including herbicides . Nicotinamide, the amide form of niacin, is involved in cellular energy metabolism and has been shown to influence oxidative stress and modulate pathways related to cell survival and death . The synthesis of related compounds with tetrahydrofuran as a substituent has been reported, which are used to probe interactions with nicotinic acetylcholine receptors .

Synthesis Analysis

The synthesis of nicotinic acid derivatives often involves the formation of amide bonds and the introduction of various substituents to alter the compound's properties. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were synthesized to discover new herbicides . Similarly, compounds with tetrahydrofuran substituents have been synthesized using alpha-nitro ketone intermediates, demonstrating the versatility of nicotinic acid derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of this compound would include a nicotinamide core, a tetrahydrofuran moiety, and a dichlorophenyl group. The presence of these groups can significantly affect the compound's interaction with biological targets. For example, the dichlorophenyl group could enhance binding to certain receptors or enzymes, while the tetrahydrofuran moiety might influence the compound's solubility and stability .

Chemical Reactions Analysis

Nicotinic acid derivatives can participate in various chemical reactions, including electrophilic and nucleophilic attacks, which are essential for the synthesis of complex molecules. For example, the synthesis of 2-nitromethylenetetrahydrofuran involved intramolecular attacks by an alpha-nitro ketone enol anion, demonstrating the reactivity of such compounds . These reactions are crucial for the design and development of new molecules with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Nicotinamide itself is known to be a potent antioxidant, protecting against oxidative damage in biological systems . The introduction of a tetrahydrofuran group could affect the compound's polarity and, consequently, its solubility and distribution in biological systems . The dichlorophenyl group could contribute to the compound's lipophilicity, potentially affecting its ability to cross cell membranes .

Applications De Recherche Scientifique

Nicotinamide and Neurocognitive Function

Nicotinamide, a form of vitamin B3, is crucial for the synthesis of nicotinamide adenine dinucleotide (NAD+), influencing cell metabolism, stress responses, and immune reactions. Research suggests nicotinamide may have neuroprotective effects, potentially beneficial for conditions like Alzheimer's, Parkinson's disease, and brain injuries. Its role in enhancing cognitive function and its availability as a non-toxic, inexpensive supplement make it a subject of interest for further human studies (Rennie et al., 2015).

Nicotinamide N-Methyltransferase (NNMT) in Cancer

NNMT, an enzyme involved in methylation processes using nicotinamide as a substrate, has been linked to various cancers. Its overexpression is associated with tumor progression, suggesting NNMT's potential as a biomarker and therapeutic target in oncology. This highlights the enzyme's dual role in cellular metabolism and epigenetic regulation, positioning it at a crossroads of significant clinical interest (Campagna et al., 2021).

Nicotinamide in Metabolic Disorders

High-dose nicotinamide has been explored for its therapeutic potential across a range of metabolic disorders. While its broad therapeutic index is promising, concerns about hepatotoxicity at very high doses have been noted. This underscores the importance of balancing therapeutic efficacy against potential risks, especially in long-term treatments (Hwang & Song, 2020).

Anticancer Properties of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives have been extensively researched for their anticancer properties. The structural diversity of these compounds provides a rich source for drug development, emphasizing the significance of heterocyclic compounds like nicotinamide in pharmaceutical research (Jain et al., 2020).

Propriétés

IUPAC Name |

N-(3,5-dichlorophenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O3/c17-10-6-11(18)8-12(7-10)20-15(21)14-2-1-4-19-16(14)23-13-3-5-22-9-13/h1-2,4,6-8,13H,3,5,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCJPTFEMGPSKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518136.png)

![7-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2518137.png)

![2-(4-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2518140.png)

![Tert-butyl (3aR,7aR)-4-(2-chloropyrimidine-5-carbonyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2518142.png)

![2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2518144.png)

![4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine](/img/structure/B2518147.png)

![4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2518148.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518149.png)